3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 574010-55-2
VCID: VC21469347
InChI: InChI=1S/C13H15ClN2OS/c14-7-6-12(17)16-13-10(8-15)9-4-2-1-3-5-11(9)18-13/h1-7H2,(H,16,17)
SMILES: C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCl
Molecular Formula: C13H15ClN2OS
Molecular Weight: 282.79g/mol

3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

CAS No.: 574010-55-2

Cat. No.: VC21469347

Molecular Formula: C13H15ClN2OS

Molecular Weight: 282.79g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide - 574010-55-2

Specification

CAS No. 574010-55-2
Molecular Formula C13H15ClN2OS
Molecular Weight 282.79g/mol
IUPAC Name 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
Standard InChI InChI=1S/C13H15ClN2OS/c14-7-6-12(17)16-13-10(8-15)9-4-2-1-3-5-11(9)18-13/h1-7H2,(H,16,17)
Standard InChI Key LLWGECDSVWTFQA-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCl
Canonical SMILES C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCl

Introduction

Chemical Identity and Structural Overview

3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide belongs to the class of heterocyclic organic compounds containing a fused ring system. It features a cycloheptathiophene core structure with specific functional groups that contribute to its unique chemical properties. The compound contains a thiophene ring fused with a seven-membered cycloheptane ring, along with a cyano group and a chloropropanamide substituent that play significant roles in its chemical behavior and potential biological activities .

The central structural feature is the bicyclic cycloheptathiophene system, which consists of a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) fused to a seven-membered cycloheptane ring. This core structure is functionalized with a cyano group (C≡N) at the 3-position of the thiophene ring and a 3-chloropropanamide group attached to the 2-position of the thiophene ring through an amide bond .

Molecular Structure

The molecular structure of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide is characterized by:

  • Cycloheptathiophene core: A thiophene ring fused with a seven-membered cycloheptane ring

  • Cyano group (C≡N) at the 3-position of the thiophene ring

  • 3-Chloropropanamide substituent attached to the 2-position of the thiophene ring

  • Amide linkage connecting the propanamide moiety to the thiophene ring

Physical and Chemical Properties

The physical and chemical properties of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide determine its behavior in various environments and applications. These properties are essential for understanding its synthesis, handling, and potential biological activities.

Basic Physical Properties

Table 1: Physical Properties of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClN₂OS
Molecular Weight282.79 g/mol ,
Physical StateSolid
Purity (Commercial)95% ,

Chemical Properties

The compound possesses several reactive functional groups that contribute to its chemical behavior:

  • The cyano group (C≡N) is an electron-withdrawing group that can participate in various reactions, including hydrolysis to form carboxylic acids or reduction to form amines.

  • The amide linkage (NH-C=O) can undergo hydrolysis under acidic or basic conditions.

  • The chloroalkyl group (CH₂-Cl) is potentially reactive in nucleophilic substitution reactions.

  • The thiophene ring can participate in electrophilic aromatic substitution reactions, albeit with different reactivity patterns compared to benzene due to the presence of the sulfur atom .

Computed Chemical Properties

Some computational properties of the compound that can be relevant for its chemical behavior and drug-likeness include:

PropertyValueSource
H-Bond Donors1
H-Bond Acceptors3
Rotatable Bonds3
LogP (Calculated)3.45608
TPSA52.89 Ų

These computational properties suggest that the compound has moderate lipophilicity and a relatively small polar surface area, which could potentially affect its absorption and distribution in biological systems .

Identification and Nomenclature

Chemical Identifiers

The compound can be identified using various systematic and database identifiers:

Table 2: Chemical Identifiers for 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

Identifier TypeValueSource
CAS Registry Number574010-55-2 , ,
PubChem CID4684569
InChIInChI=1S/C13H15ClN2OS/c14-7-6-12(17)16-13-10(8-15)9-4-2-1-3-5-11(9)18-13/h1-7H2,(H,16,17) ,
InChIKeyLLWGECDSVWTFQA-UHFFFAOYSA-N , ,
ChEMBL IDCHEMBL1517107 ,

Synonyms and Alternative Names

The compound is known by several names in different databases and literature sources:

  • 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide

  • 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide

  • 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide

  • MLS000772334

Structural Comparisons with Related Compounds

To better understand the structural significance of 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide, it is valuable to compare it with structurally related compounds.

Comparison with Structural Analogues

Table 3: Structural Comparison with Related Compounds

CompoundCore StructureKey DifferencesMolecular WeightSource
3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamideCyclopentathiopheneFive-membered ring instead of seven-membered ring254.74 g/mol ,
2-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamideCycloheptathiophene2-chloro instead of 3-chloro in the propanamide group282.79 g/mol
2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(morpholinosulfonyl)benzamideCycloheptathiopheneContains morpholinosulfonyl and benzamide instead of propanamide480.0 g/mol

These structural differences can significantly impact the compounds' chemical reactivity, physical properties, and potential biological activities. The ring size (cyclopenta vs. cyclohepta) affects the geometry and conformational flexibility of the molecules, while different substituents alter their electronic properties and interaction profiles .

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